アピリモッド

概要

説明

アピリモッドは、当初はインターロイキンIL-12およびIL-23の産生阻害剤として同定された小分子です。 クローン病や関節リウマチなどの自己免疫疾患の経口治療薬として開発されました その後、アピリモッドは、脂質キナーゼ酵素であるホスファチジルイノシトール3-リン酸5-キナーゼ(PIKfyve)の阻害剤としても作用することが明らかになりました 。 この発見により、アピリモッドは抗ウイルス薬および抗がん剤として再利用される可能性が生まれています .

科学的研究の応用

Apilimod has a wide range of scientific research applications, including:

Cancer Research: Apilimod has shown broad anticancer activity in vitro and in vivo across all subtypes of B-cell non-Hodgkin lymphoma.

Antiviral Research: Apilimod has been identified as a potent inhibitor of viral infections, including Ebola virus and SARS-CoV-2 (the virus responsible for COVID-19).

作用機序

準備方法

アピリモッドの合成は、ピリミジンコア構造の調製から始まるいくつかのステップを伴います。合成経路には、通常、以下のステップが含まれます。

ピリミジンコアの形成: ピリミジンコアは、適切な出発物質を伴う一連の縮合反応によって合成されます。

置換反応: さまざまな置換基が、置換反応によってピリミジンコアに導入されます。これらの反応では、ハロゲン化物やアミンなどの試薬がよく用いられます。

最終的な組み立て: アピリモッドの最終的な組み立てには、ピリミジンコアと他の官能基を結合させて目的の構造を実現することが含まれます.

化学反応の分析

アピリモッドは、次のようなさまざまな化学反応を起こします。

酸化: アピリモッドは、特に窒素および酸素を含む官能基で酸化反応を起こす可能性があります。

還元: 還元反応は、ニトロ基をアミンに還元するなど、アピリモッドの官能基を修飾するために使用できます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのハロゲン化物などがあります。これらの反応から生成される主要な生成物は、使用される特定の条件および試薬によって異なりますが、一般的にはピリミジンコアの官能基の修飾を伴います。

科学研究への応用

アピリモッドは、次のような幅広い科学研究への応用があります。

がん研究: アピリモッドは、B細胞非ホジキンリンパ腫のすべてのサブタイプにおいて、in vitroおよびin vivoで幅広い抗がん活性を示しています。

抗ウイルス研究: アピリモッドは、エボラウイルスやSARS-CoV-2(COVID-19の原因ウイルス)など、ウイルス感染の強力な阻害剤として同定されています。

免疫学: アピリモッドは、当初はインターロイキンIL-12およびIL-23の阻害剤として開発されたため、免疫学研究における貴重なツールとなっています.

類似化合物との比較

アピリモッドは、その高い特異性と効力により、PIKfyve阻害剤の中でユニークな存在です。類似の化合物には、次のものがあります。

YM201636: 神経変性疾患における運動ニューロンの生存を改善する可能性を示す、もう1つのPIKfyve阻害剤です.

バフィロマイシンA1: 直接的なPIKfyve阻害剤ではありませんが、バフィロマイシンA1は、ホスファチジルイノシトール3-リン酸レベルを低下させ、融合タンパク質のエンドソームへの動員を抑制することにより、PIKfyve阻害の影響を逆転させることができます.

これらの化合物と比較して、アピリモッドは、抗がん活性や抗ウイルス活性など、より幅広い用途を示しており、科学研究における汎用性の高いツールとなっています .

特性

CAS番号 |

541550-19-0 |

|---|---|

分子式 |

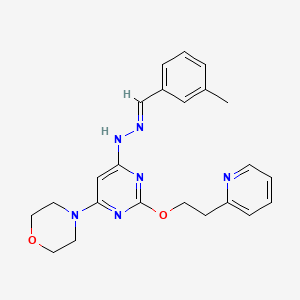

C23H26N6O2 |

分子量 |

418.5 g/mol |

IUPAC名 |

N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine |

InChI |

InChI=1S/C23H26N6O2/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28)/b25-17- |

InChIキー |

HSKAZIJJKRAJAV-UQQQWYQISA-N |

SMILES |

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 |

異性体SMILES |

CC1=CC(=CC=C1)/C=N\NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 |

正規SMILES |

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4 |

Key on ui other cas no. |

541550-19-0 |

ピクトグラム |

Irritant |

同義語 |

(E)-4-(6-(2-(3-methylbenzylidene)hydrazinyl)-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl)morpholine |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。